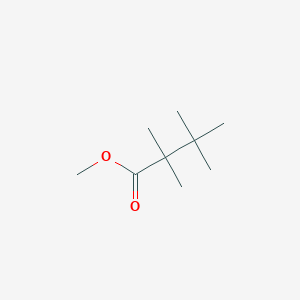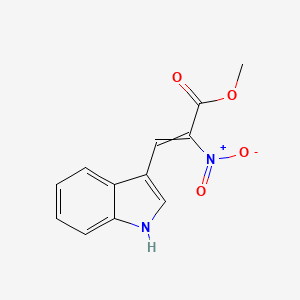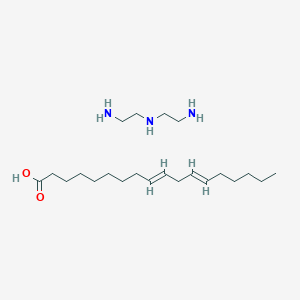![molecular formula C16H9BrN4 B14662017 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-94-8](/img/structure/B14662017.png)
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by a triazine ring fused with a quinoline ring and a bromophenyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazinoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of organic optoelectronic materials, such as n-type semiconductors and dye-sensitized solar cells.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazino[5,6-b]indoles: These compounds share a similar triazine ring structure but are fused with an indole ring instead of a quinoline ring.
1,2,3-Triazino[4,5-b]quinoline: This compound has a similar quinoline ring but differs in the position of the triazine ring fusion.
Uniqueness
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific fusion of the triazine and quinoline rings, along with the presence of the bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
51093-94-8 |
|---|---|
Molekularformel |
C16H9BrN4 |
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C16H9BrN4/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H |
InChI-Schlüssel |
BOPPECABWOLDPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



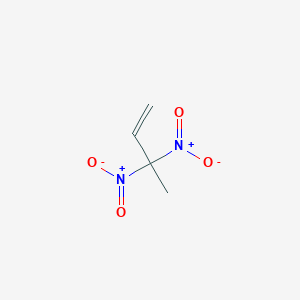



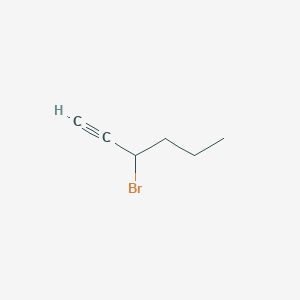
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

